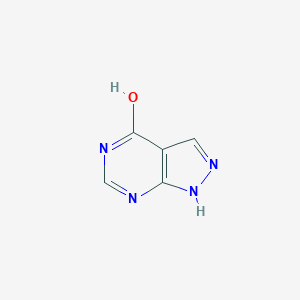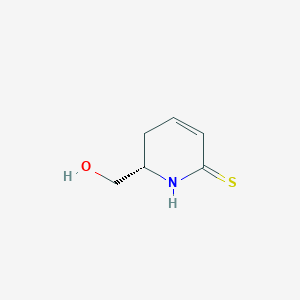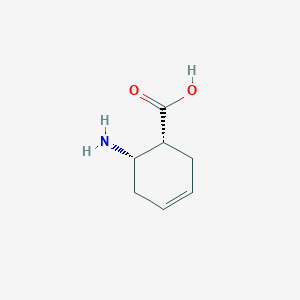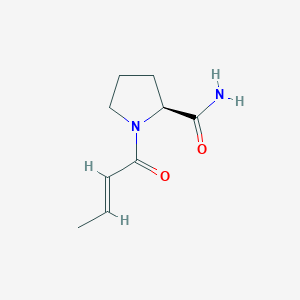
(S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide, also known as BEP, is a synthetic compound that has been widely used in scientific research. This compound is a type of pyrrolidine derivative that has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide is not fully understood, but it is thought to involve the formation of a covalent bond between the pyrrolidine ring and a specific amino acid residue on the target protein. This covalent bond can lead to changes in the conformation and function of the protein, which can affect various biological processes.
Biochemical and Physiological Effects:
(S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide has been found to have various biochemical and physiological effects. For example, (S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide has been shown to inhibit the activity of certain enzymes, such as proteases and kinases. (S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide has also been found to affect the expression of specific genes, leading to changes in cell signaling and metabolism. In addition, (S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide in lab experiments is its ability to label proteins with a fluorescent tag, allowing researchers to track their movement and interactions in living cells. (S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide is also relatively easy to synthesize and can be modified to target specific proteins. However, one limitation of using (S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving (S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide. One area of interest is the development of new methods for labeling proteins with (S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide, such as the use of photoactivatable (S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide derivatives. Another area of interest is the development of new applications for (S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide, such as the study of protein-protein interactions in disease states. Finally, there is also potential for the development of new drugs based on the structure of (S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide, which could have therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of (S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide involves a multi-step process that starts with the reaction of but-2-enoyl chloride with pyrrolidine to form N-(but-2-enoyl)pyrrolidine. This intermediate is then reacted with ethyl chloroformate to form N-(but-2-enoyl)pyrrolidine-2-carbonyl chloride. Finally, this compound is reacted with ammonia to form (S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide.
Aplicaciones Científicas De Investigación
(S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide has been widely used in scientific research as a tool to study various biological processes. One of the main applications of (S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide is in the study of protein-protein interactions. (S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide can be used to label proteins with a fluorescent tag, allowing researchers to track their movement and interactions in living cells. (S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide has also been used to study the role of specific proteins in various biological processes, such as cell signaling and gene expression.
Propiedades
Número CAS |
188300-63-2 |
|---|---|
Nombre del producto |
(S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide |
Fórmula molecular |
C9H14N2O2 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
(2S)-1-[(E)-but-2-enoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C9H14N2O2/c1-2-4-8(12)11-6-3-5-7(11)9(10)13/h2,4,7H,3,5-6H2,1H3,(H2,10,13)/b4-2+/t7-/m0/s1 |
Clave InChI |
BVEFCPJNFAGQSJ-XBBYQOBLSA-N |
SMILES isomérico |
C/C=C/C(=O)N1CCC[C@H]1C(=O)N |
SMILES |
CC=CC(=O)N1CCCC1C(=O)N |
SMILES canónico |
CC=CC(=O)N1CCCC1C(=O)N |
Sinónimos |
2-Pyrrolidinecarboxamide,1-(1-oxo-2-butenyl)-,[S-(E)]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




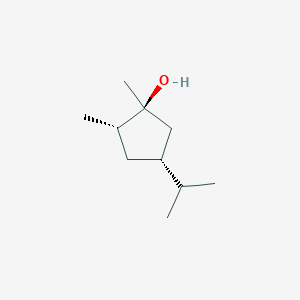
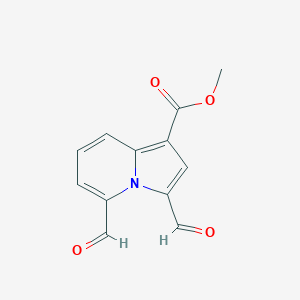


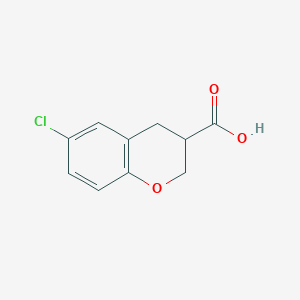
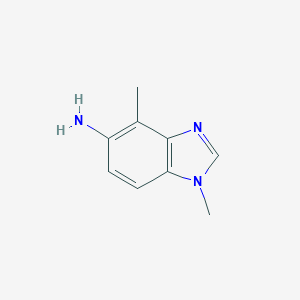

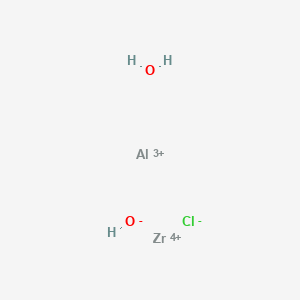
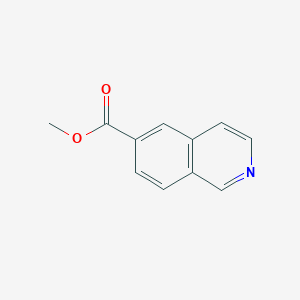
![1-(4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethan-1-one](/img/structure/B68434.png)
